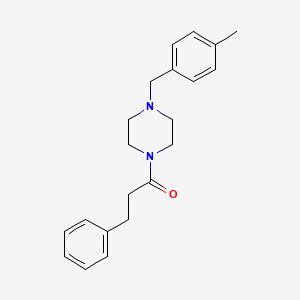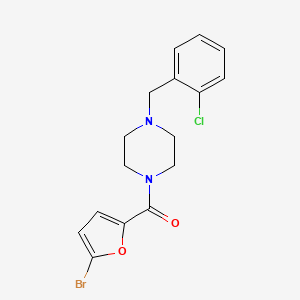
1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine
Übersicht
Beschreibung
1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine, also known as MPHP, is a synthetic stimulant drug that belongs to the piperazine chemical class. It is a derivative of cathinone and is structurally similar to other synthetic cathinones such as MDPV and α-PVP. MPHP is known for its psychoactive effects, which include euphoria, increased alertness, and heightened physical activity. The purpose of
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which results in the stimulant effects of the drug. 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine also has an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which results in the stimulant effects of the drug. 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine has been shown to have a high potential for abuse and dependence, and its use has been associated with adverse effects such as psychosis, seizures, and cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine has been used in laboratory experiments to study its effects on the central nervous system. Its relatively simple synthesis method and availability make it a useful tool for researchers studying the effects of synthetic cathinones on the brain. However, its high potential for abuse and dependence, as well as its adverse effects, limit its usefulness in certain types of experiments.
Zukünftige Richtungen
For research on 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine include further studies on its mechanism of action and its effects on the brain. Researchers may also investigate the potential therapeutic uses of 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine, such as its use in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, studies may focus on the development of safer and more effective synthetic cathinones that do not have the adverse effects associated with 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant effects of 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine. 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.
Eigenschaften
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-18-7-9-20(10-8-18)17-22-13-15-23(16-14-22)21(24)12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMATZGAZRBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)


![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)


![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)